molecular formula C18H15BrFN3O B4933149 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B4933149
M. Wt: 388.2 g/mol
InChI Key: DWHGRSIKNSMVBN-UHFFFAOYSA-N
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Description

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a complex structure with multiple functional groups, including amino, bromo, fluoro, dimethylamino, and carbonitrile groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFN3O/c1-23(2)11-4-5-12-16(8-11)24-18(22)13(9-21)17(12)10-3-6-15(20)14(19)7-10/h3-8,17H,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGRSIKNSMVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline, dimethylamine, and appropriate chromene precursors.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-bromo-4-fluoroaniline with a suitable aldehyde under acidic or basic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as piperidine, to form the chromene core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The bromo and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its chromene core.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

    Fluorescent Properties: The chromene core can absorb and emit light, making it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3-chloro-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-bromo-4-methylphenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-(3-bromo-4-fluorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromo and fluoro substituents enhances its potential for diverse chemical modifications and applications in various fields.

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